Superior Antifungal Activity of Tetradentate Ligands Derived from 3,5-Dimethyl-Pyrazole-Methanol vs. Unsubstituted Pyrazole-Methanol
In a direct head-to-head comparison, the tetradentate ligand library synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)methanol (2a) demonstrated substantially higher antifungal potency against Saccharomyces cerevisiae than the corresponding library derived from unsubstituted (1H-pyrazol-1-yl)methanol (2b) [1].
| Evidence Dimension | Antifungal activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.15 mg/mL (representative ligand from 2a-derived library) |
| Comparator Or Baseline | (1H-pyrazol-1-yl)methanol (2b)-derived ligand: 0.25 mg/mL |
| Quantified Difference | 40% lower IC₅₀ (1.67-fold higher potency) |
| Conditions | Saccharomyces cerevisiae budding yeast, tetradentate pyrazolyl ligands synthesized via condensation with primary diamines |
Why This Matters
A 1.67-fold potency advantage in antifungal screening directly informs lead prioritization and SAR decisions when selecting the pyrazole-methanol building block for ligand library synthesis.
- [1] Abrigach, F.; Bouchal, B.; Riant, O.; Macé, Y.; Takfaoui, A.; Radi, S.; Oussaid, A.; Bellaoui, M.; Touzani, R. New N,N,N',N'-Tetradentate Pyrazolyl Agents: Synthesis and Evaluation of Their Antifungal and Antibacterial Activities. Med. Chem. 2016, 12(1), 83-89. View Source
